4-oxo Docosahexaenoic Acid
Overview
Description
4-Oxo docosahexaenoic acid is a metabolite of docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It is known for its antiproliferative properties and its role as a peroxisome proliferator-activated receptor gamma agonist . This compound has been studied for its potential therapeutic applications, particularly in the context of cancer treatment .
Mechanism of Action
Target of Action
4-Oxo Docosahexaenoic Acid (4-oxo DHA) is a putative metabolite of Docosahexaenoic acid (DHA) with antiproliferative and PPARγ agonist activity . The primary target of 4-oxo DHA is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
4-oxo DHA interacts with its target, PPARγ, by binding covalently to it . This binding activates gene transcription in luciferase reporter assays and in dendritic cells . The activation of PPARγ leads to changes in the expression of genes involved in lipid metabolism, adipogenesis, inflammation, and maintenance of metabolic homeostasis .
Biochemical Pathways
The activation of PPARγ by 4-oxo DHA affects several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The downstream effects of these pathway alterations contribute to the compound’s antiproliferative activity and its role as a PPARγ agonist .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The result of 4-oxo DHA’s action is a decrease in the growth of several triple-negative breast cancer cell lines (MCF-10F, trMCF, bsMCF, MDA-MB-231, and BT549) at concentrations of 50-100 μM . Interestingly, it has been observed to increase the proliferation of MCF-7 cells . These effects are likely due to the compound’s influence on PPARγ activity and the subsequent alterations in gene expression .
Biochemical Analysis
Biochemical Properties
4-oxo Docosahexaenoic Acid interacts with several biomolecules, including enzymes and proteins. It binds covalently to PPARγ and activates gene transcription in luciferase reporter assays and in dendritic cells . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been found to inhibit the growth of several triple negative breast cancer cell lines at concentrations of 50-100 µM. It increased the proliferation of MCF-7 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARγ, which activates gene transcription . This leads to changes in gene expression and can result in enzyme inhibition or activation.
Metabolic Pathways
This compound is involved in metabolic pathways mediated by 5-lipoxygenase . It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxo docosahexaenoic acid can be synthesized through the oxidation of docosahexaenoic acid. The oxidation process typically involves the use of specific oxidizing agents under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the large-scale oxidation of docosahexaenoic acid. This process is optimized to achieve high yields and purity. The use of high-performance liquid chromatography is common in the purification steps to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-Oxo docosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert it back to docosahexaenoic acid or other related compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Solvents: Reactions are typically carried out in organic solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce various oxidized metabolites, while reduction can yield docosahexaenoic acid .
Scientific Research Applications
4-Oxo docosahexaenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Medicine: Its antiproliferative properties are being explored for therapeutic applications in oncology.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic Acid: The parent compound from which 4-Oxo docosahexaenoic acid is derived.
Eicosapentaenoic Acid: Another omega-3 polyunsaturated fatty acid with similar bioactive properties.
Alpha-Linolenic Acid: A precursor to both docosahexaenoic acid and eicosapentaenoic acid.
Uniqueness
This compound is unique due to its specific antiproliferative properties and its role as a peroxisome proliferator-activated receptor gamma agonist. Unlike its parent compound, docosahexaenoic acid, this compound has been shown to have a more pronounced effect on certain cancer cell lines .
Properties
IUPAC Name |
(5E,7Z,10Z,13Z,16Z,19Z)-4-oxodocosa-5,7,10,13,16,19-hexaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUULCIKILOHW-PQVBWYSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CC=CC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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